Fenil(piridin-2-il)metanamina

Descripción general

Descripción

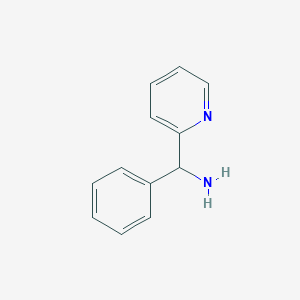

Phenyl(pyridin-2-yl)methanamine is a chemical compound with the linear formula C12H12N2 . It is also known by other names such as 1-Phenyl-1-pyridin-2-ylmethanamine and alpha-(2-pyridyl)benzylamine .

Molecular Structure Analysis

The molecular structure of Phenyl(pyridin-2-yl)methanamine is represented by the InChI code1S/C12H12N2/c13-12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-9,12H,13H2 . The molecular weight is 184.24 g/mol . Chemical Reactions Analysis

Phenyl(pyridin-2-yl)methanamine has been used in the catalytic transfer hydrogenation of carbonyl compounds, allowing easy synthesis of alcohols under mild conditions .Physical and Chemical Properties Analysis

Phenyl(pyridin-2-yl)methanamine has a molecular weight of 184.24 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 2 . It is stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .Aplicaciones Científicas De Investigación

Catálisis en la Hidrogenación por Transferencia

Fenil(piridin-2-il)metanamina se ha utilizado como ligando en sistemas catalíticos basados en rutenio para la hidrogenación por transferencia (TH) de compuestos carbonílicos. Estos catalizadores, cuando se combinan con fosfinas apropiadas, han mostrado una actividad catalítica y una productividad sin precedentes para la reducción de cetonas y aldehídos .

Actividad Anti-Fibrosis

Se han sintetizado y estudiado nuevos compuestos derivados de this compound por su actividad anti-fibrosis. Algunos de estos compuestos mostraron una mejor actividad anti-fibrosis que los fármacos existentes como la Pirfenidona en células HSC-T6, lo que indica posibles aplicaciones terapéuticas .

Mecanismo De Acción

Mode of Action

It has been suggested that it may play a role in the oxidation of primary and secondary amines to their corresponding aldehydes and ketones . This process involves the use of hypervalent iodine in combination with a catalytic amount of TEMPO as an oxidizing agent .

Biochemical Pathways

It is known that the compound can participate in oxidation reactions, which are fundamental transformations in synthetic organic chemistry . These reactions can lead to the production of various synthetic intermediates, such as imines, nitriles, oximes, and amides .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound has a logP value of 1.92, indicating moderate lipophilicity .

Result of Action

It is known that the compound can participate in oxidation reactions, leading to the production of various synthetic intermediates .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

phenyl(pyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c13-12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-9,12H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAEZXIOBOOEPOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

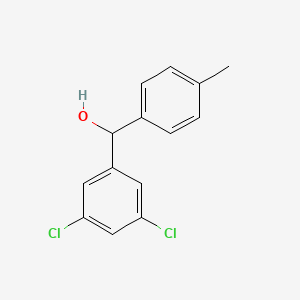

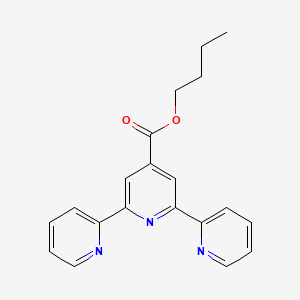

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(4-Chlorophenyl)-2-furyl]methylamine](/img/structure/B1635296.png)